

An In-depth Technical Guide to the Physical Characteristics of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (S)-(+)-2-Heptanol

CAS No.: 6033-23-4

Cat. No.: B1223330

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This guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-2-Heptanol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, standard experimental methodologies for property determination, and a logical workflow for the characterization of chiral compounds.

Compound Identification and General Properties

(S)-(+)-2-Heptanol is a chiral secondary alcohol. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.

Identifier	Value
IUPAC Name	(2S)-heptan-2-ol[1]
Synonyms	(S)-2-Heptanol, d-2-Heptanol, (+)-2-Heptanol[1]
CAS Number	6033-23-4[2]
Molecular Formula	C ₇ H ₁₆ O[2]
Molecular Weight	116.20 g/mol [1]
InChI Key	CETWDUZRCINIHU-ZETCQYMHSA-N[1]
SMILES	CCCCC--INVALID-LINK--O[1]

Physical and Chemical Data

The physical characteristics of **(S)-(+)-2-Heptanol** are summarized below. These values are essential for its handling, purification, and use in various chemical processes.

Property	Value
Appearance	Clear, colorless liquid with a mild alcohol odor[3] [4]
Boiling Point	158-160 °C[3]
Density	Approximately 0.815 - 0.817 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.421 - 1.422[3]
Specific Optical Rotation ([α] ₂₄ /D)	+10° (neat)
Flash Point	64 °C (147.2 °F) - closed cup
Vapor Pressure	1.23 mmHg[3]
Vapor Density	4.01 (Air = 1.0)[5]
Water Solubility	0.35 g/100mL[3]

Safety Information

(S)-(+)-2-Heptanol is a combustible liquid and requires appropriate handling and storage procedures.

Safety Aspect	Details
GHS Classification	Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Flammable liquids (Category 4)[5][6][7]
Signal Word	Warning[7]
Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements	P210, P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator[7]

Experimental Protocols

The determination of the physical properties of **(S)-(+)-2-Heptanol** relies on standardized experimental techniques. Below are detailed methodologies for key measurements.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

- **Sample Preparation:** A small amount (a few milliliters) of **(S)-(+)-2-Heptanol** is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[8]
- **Heating:** The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[8]

- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
- Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.

- Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
- Sample Filling: The pycnometer is filled with **(S)-(+)-2-Heptanol**. Care is taken to avoid air bubbles. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.
- Thermostating: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
- Final Weighing: The outside of the pycnometer is carefully dried, and its mass is measured.
- Calculation: The density is calculated by subtracting the empty mass from the filled mass to get the mass of the liquid, and then dividing by the known volume of the pycnometer.

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

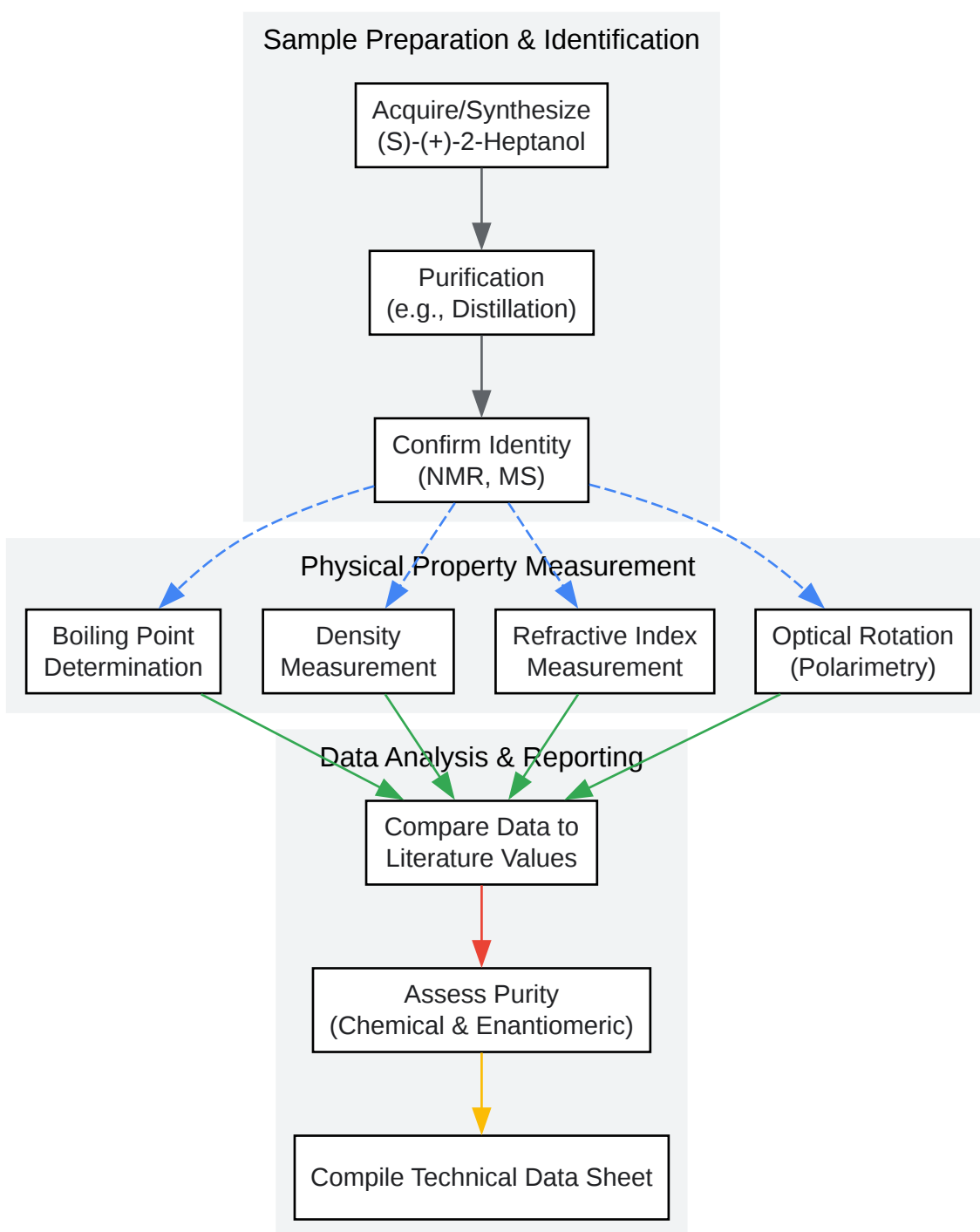
- Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **(S)-(+)-2-Heptanol** are placed on the prism surface of the refractometer.
- Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10]

A polarimeter is used to measure the angle through which a chiral compound rotates plane-polarized light.[11]

- Instrument Preparation: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample cell filled with the solvent (if a solution is used) or an empty cell for a neat liquid.[12]
- Sample Preparation: The polarimeter sample tube (typically 1 dm in length) is filled with neat **(S)-(+)-2-Heptanol**, ensuring no air bubbles are present in the light path.[12][13]
- Measurement: The sample tube is placed in the polarimeter, and the observed rotation (α) is measured.[12]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l * c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL (for neat liquids, 'c' is the density).[13] The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the specific rotation.[14]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chiral compound such as **(S)-(+)-2-Heptanol**.



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Workflow for Physical Characterization of a Chiral Compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of (S)-(+)-2-Heptanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223330/docs#an-in-depth-technical-guide-to-the-physical-characteristics-of-s-2-heptanol>]

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